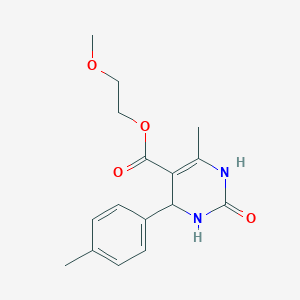

2-甲氧基乙基 6-甲基-2-氧代-4-(对甲苯基)-1,2,3,4-四氢嘧啶-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

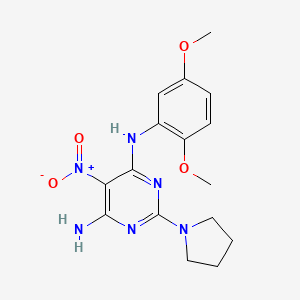

The compound "2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate" is a chemical entity that can be associated with a class of compounds known as tetrahydropyrimidines. These compounds have been studied for various applications, including their antibacterial properties and potential as antiviral agents. The tetrahydropyrimidine core is a common motif in medicinal chemistry due to its structural similarity to the nucleobase cytosine, which allows it to interact with biological systems in diverse ways .

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives often involves multicomponent reactions or condensation reactions. For example, the synthesis of related compounds has been reported through the condensation of diamino pyrimidines with other reagents in acidic media , or through reactions involving guanidine and subsequent transformations . These methods can be adapted to synthesize the compound , potentially involving the use of methyl esters and appropriate substitutions to introduce the methoxyethyl and p-tolyl groups.

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives has been characterized using various analytical techniques, including X-ray diffraction, IR, UV-vis spectroscopy, and NMR . These studies provide detailed information on the molecular geometry, vibrational frequencies, and electronic transitions, which are crucial for understanding the compound's reactivity and interactions with biological targets. Ab initio calculations, such as those using the B3LYP and HF methods, can predict these structural parameters and complement experimental data .

Chemical Reactions Analysis

Tetrahydropyrimidine derivatives can undergo a range of chemical reactions, including acylation, alkylation, and substitution reactions, which can modify their chemical and biological properties . The reactivity of these compounds can be influenced by the substituents present on the pyrimidine ring, as well as by the presence of electron-donating or withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like methoxy, methyl, and carboxylate esters can affect these properties. Theoretical calculations can provide insights into thermodynamic properties and molecular interactions in the solid state . Additionally, spectroscopic characterization can inform on the compound's electronic structure and potential for forming hydrogen bonds, which is relevant for its solubility and crystallinity .

科学研究应用

化学合成和重排: 该化合物已参与与相关化学结构的合成和重排有关的研究。例如,一项研究探索了 4-氯甲基-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸甲酯的重排,以生成 2-氧代-2,3,4,5-四氢-1H-1,3-二氮杂卓-6-羧酸甲酯的衍生物。这种重排包括酸催化的环收缩,导致 1-氨基甲酰基-2-甲基吡咯-3-羧酸甲酯 (Bullock、Carter、Gregory 和 Shields,1972).

环扩研究: 已经对相关化合物的亲核试剂介导的环扩进行了研究。一项研究详细描述了合成烷基 2-氧代-2,3,6,7-四氢-1H-1,3-二氮杂卓-5-羧酸酯和相关化合物的六步法。该过程涉及四氢-1H-1,3-二氮杂卓-2-酮的合成,并使用 X 射线衍射和核磁共振波谱探索了它们的构象 (Fesenko、Grigoriev 和 Shutalev,2017).

Biginelli 反应应用: 该化合物已用于探索 Biginelli 反应的研究。一项此类研究报道了使用四组分 Biginelli 反应合成 5-芳酰基-6-芳基-4-甲氧基-2-氧代(硫代)六氢嘧啶-4-羧酸甲酯。该反应涉及使用芳酰基丙酮酸甲酯、芳香醛、尿素和甲醇 (Gein、Zamaraeva、Gorgopina 和 Dmitriev,2020).

抗病毒剂方面的研究: 还对 6-甲基-2-甲氧基-4-O-酰氧基和 6-甲基-2,4-二-O-酰氧基嘧啶衍生物的合成进行了研究,这些衍生物已显示出对人和疱疹 DNA 糖基化的抑制活性。这些研究有助于了解抗病毒剂 (Botta 等,1994).

新化合物的形成: 额外的研究导致了衍生自涉及类似四氢嘧啶结构的反应的新化合物的形成。这些化合物已被研究其作为抗炎和镇痛剂的潜力,展示了这种化学结构在药物化学中的广泛应用 (Abu‐Hashem、Al-Hussain 和 Zaki,2020).

属性

IUPAC Name |

2-methoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-4-6-12(7-5-10)14-13(11(2)17-16(20)18-14)15(19)22-9-8-21-3/h4-7,14H,8-9H2,1-3H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQIRZADYOIPSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)

![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)

![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)

![2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2540549.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2540553.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540555.png)